molecular formula C12H19F2N5O B7536428 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide

4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide

Cat. No. B7536428
M. Wt: 287.31 g/mol
InChI Key: KUTOJNPUKPNVKH-UHFFFAOYSA-N
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Description

4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of various enzymes such as glycogen synthase kinase-3β and matrix metalloproteinases, which play a role in cancer and neurodegenerative diseases. 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide has also been shown to modulate the activity of various receptors such as the dopamine D2 receptor and the N-methyl-D-aspartate receptor, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate the blood-brain barrier. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide. One area of focus is the development of novel drugs based on its structure and mechanism of action. Another area of interest is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in lab experiments.

Synthesis Methods

The synthesis of 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide involves the reaction of 2,2-difluoroethanol with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-methylpyrazole-4-carboxaldehyde to yield 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide. The synthesis of 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide has been optimized to produce high yields of pure product using various methods such as microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. 4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N5O/c1-17-8-10(7-16-17)6-15-12(20)19-4-2-18(3-5-19)9-11(13)14/h7-8,11H,2-6,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTOJNPUKPNVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)N2CCN(CC2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide

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